4-(Phenethyloxy)-3-(trifluoromethyl)aniline
Description
4-(Phenethyloxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenethyloxy group and a trifluoromethyl group attached to an aniline core. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the trifluoromethyl group known for enhancing lipophilicity, metabolic stability, and pharmacokinetic properties .
Properties
IUPAC Name |
4-(2-phenylethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)13-10-12(19)6-7-14(13)20-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZPDPCDZOKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . One common method involves the reaction of an appropriate aniline derivative with a trifluoromethylating agent in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of efficient and practical methods for the preparation of functionalized trifluoromethyl ethers is also explored in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Phenethyloxy)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Phenethyloxy)-3-(trifluoromethyl)aniline has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Phenethyloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated anilines and phenethyloxy derivatives, such as:
- 4-(Trifluoromethyl)aniline
- 4-(Phenethyloxy)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
4-(Phenethyloxy)-3-(trifluoromethyl)aniline is unique due to the combined presence of the phenethyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include enhanced lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound in various research and industrial applications .
Biological Activity
4-(Phenethyloxy)-3-(trifluoromethyl)aniline, with the molecular formula CHFN and a molecular weight of 281.27 g/mol, is a compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a trifluoromethyl group and a phenethoxy moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
- Molecular Formula : CHFN
- Molecular Weight : 281.27 g/mol
- CAS Number : 97455-19-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and antifungal properties. The compound's ability to interact with biological systems is primarily attributed to its functional groups which can influence enzyme activity and cellular processes.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth, leading to its antimicrobial effects.
- Receptor Interaction : It could interact with various receptors in biological pathways, modulating physiological responses.
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound demonstrated significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results suggest that the compound has potential as a therapeutic agent against infections caused by these pathogens .
Case Study: Antifungal Properties
In another investigation, the antifungal efficacy of this compound was assessed against various fungal species. The compound showed promising results, particularly against Candida species, indicating its potential use in treating fungal infections.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 15 |
The inhibition zones were measured using the disc diffusion method, confirming the antifungal activity of the compound .
Comparative Analysis
When compared to similar compounds, such as other trifluoromethyl anilines, this compound displays enhanced biological activity due to its unique structural features. This comparison highlights its potential as a lead compound for further drug development.
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial, Antifungal |
| 4-Trifluoromethyl aniline | Limited antimicrobial activity |
| 4-Phenoxy-3-trifluoromethyl aniline | Moderate antifungal properties |
Q & A
Q. What are the common synthetic routes for 4-(Phenethyloxy)-3-(trifluoromethyl)aniline?
- Methodological Answer : A widely used approach involves nucleophilic substitution reactions, where phenethyloxy groups are introduced via base-catalyzed reactions. For example, in a protocol similar to EP 4374877 A2, the tert-butyl carbamate protecting group is cleaved using HCl/1,4-dioxane to yield the aniline derivative . Another method employs coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) to attach substituents to the aniline core .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | 4 N HCl/1,4-dioxane, RT, overnight | 82% | |
| Coupling | K₂CO₃, DMF, 80°C, 12 hrs | ~70% (estimated) |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming the presence of the trifluoromethyl group and phenethyloxy substituents. For example, 3-(trifluoromethyl)aniline derivatives show distinct ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and ¹⁹F signals near δ -60 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) resolves the spatial arrangement of substituents, as demonstrated for analogous compounds like 4-methoxy-3-(trifluoromethyl)aniline .
- Mass Spectrometry : LCMS (e.g., m/z 236 [M+H]⁺) confirms molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as aromatic amines can be toxic .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps, as trifluoromethyl groups may require selective conditions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Temperature Control : Gradual heating (e.g., 80°C for 12 hours) minimizes side reactions like oxidation of the aniline group .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Binding Assay Reproducibility : Validate assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants (Kd) under standardized conditions .
- Structural Comparisons : Cross-reference with analogs like N-(3-morpholinopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline, where trifluoromethyl positioning alters tubulin-binding affinity .
- Data Table Example :
| Compound | Target | Kd (µM) | Study |
|---|---|---|---|
| Parent compound | α-Tubulin | 0.5 ± 0.1 | |
| 4-Fluoro analog | α-Tubulin | 1.2 ± 0.3 |
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1JFF). The trifluoromethyl group often occupies hydrophobic pockets .
- DFT Calculations : Analyze electron density maps to assess how the phenethyloxy group influences charge distribution and hydrogen bonding .
Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s reactivity?
- Methodological Answer :
- Electrophilic Substitution : The -CF₃ group deactivates the aromatic ring, directing incoming electrophiles to meta/para positions. This is confirmed by nitration studies on 3-(trifluoromethyl)aniline derivatives .
- Nucleophilic Reactions : Enhanced acidity of the -NH₂ group (due to -CF₃) facilitates Schiff base formation, as seen in condensation reactions with aldehydes .
Data Contradiction Analysis
- Example Contradiction : Discrepancies in reported enzyme inhibition IC₅₀ values.
- Resolution Strategy :
Replicate assays using identical buffer conditions (e.g., pH 7.4 PBS).
Validate purity via HPLC (e.g., >97% by Thermo Scientific standards) .
Cross-check with structural analogs (e.g., 4-fluoro derivatives) to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
